SKI V Demonstrates Potent SphK1 Inhibition with an IC50 of 2 μM, Positioning It as a Well-Characterized Non-Lipid Tool Compound
SKI V is a well-validated, non-competitive, non-lipid SphK1 inhibitor with a reported IC50 of 2 μM against GST-hSK in enzymatic assays . This potency is comparable to other established SphK1 tool inhibitors like SKI-II (IC50 = 0.5 μM) but is distinct from more recent, highly selective inhibitors such as PF-543, which exhibits >100-fold selectivity for SphK1 over SphK2 . Importantly, SKI V's profile is that of a non-lipid inhibitor, differentiating it from lipid-competitive SphK inhibitors like FTY720 (Fingolimod) . The compound's dual SphK1/PI3K inhibitory profile (IC50 = 6 μM for hPI3k) provides a unique polypharmacology that is absent in more selective SphK1 agents .
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2 μM (GST-hSK) |
| Comparator Or Baseline | SKI-II: 0.5 μM (SphK1); PF-543: Highly selective (>100-fold for SphK1 over SphK2); FTY720: Lipid-competitive SphK inhibitor |
| Quantified Difference | SKI V is 4-fold less potent than SKI-II on SphK1 but is a distinct non-lipid chemotype; significantly less selective than PF-543; structurally and mechanistically distinct from FTY720. |
| Conditions | In vitro enzymatic assay using GST-tagged human sphingosine kinase |
Why This Matters
Researchers can select SKI V as a well-characterized non-lipid SphK1 inhibitor when a dual SphK1/PI3K profile is desired or as a comparator against newer, more selective agents.
